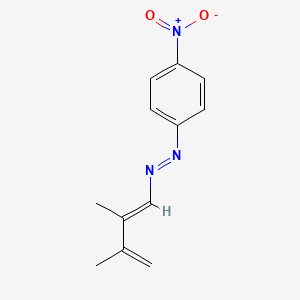![molecular formula C12H18ClNO6 B14457505 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 69821-44-9](/img/structure/B14457505.png)
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with a complex structure It is characterized by the presence of an acetyloxy group attached to an ethyl chain, which is further connected to a trimethylpyridinium ion The perchlorate anion balances the charge of the cationic part of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 2,4,6-trimethylpyridine, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the Acetyloxy Group: The intermediate product is then treated with acetic anhydride in the presence of a base such as pyridine to introduce the acetyloxy group.
Formation of the Perchlorate Salt: Finally, the compound is reacted with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium ion can interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate: This compound has a similar structure but with phenyl groups instead of methyl groups.
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
Uniqueness
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
69821-44-9 |
|---|---|
Molekularformel |
C12H18ClNO6 |
Molekulargewicht |
307.73 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl acetate;perchlorate |
InChI |
InChI=1S/C12H18NO2.ClHO4/c1-9-7-10(2)13(11(3)8-9)5-6-15-12(4)14;2-1(3,4)5/h7-8H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
WIVYOEHXTWFABN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)CCOC(=O)C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


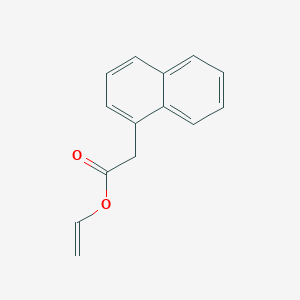
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
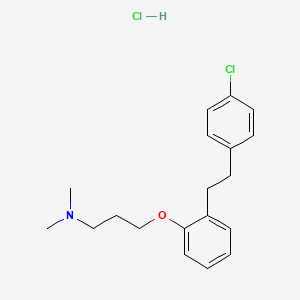
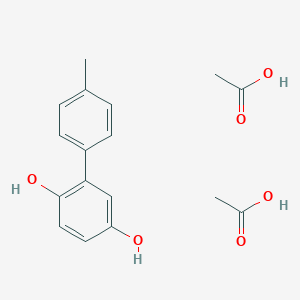
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
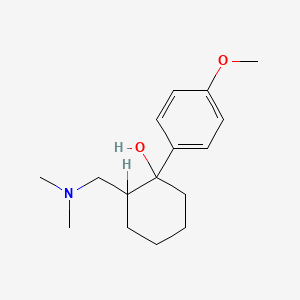
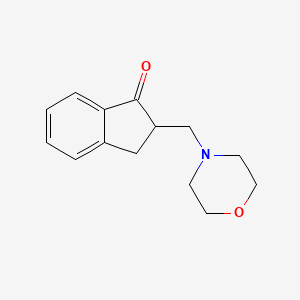
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
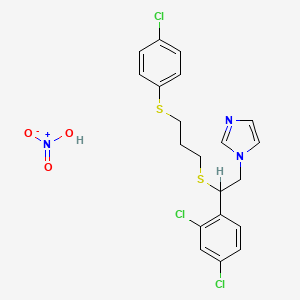
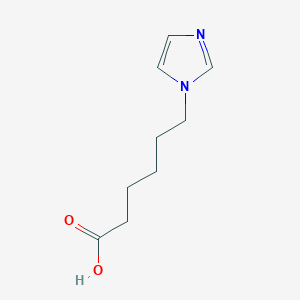
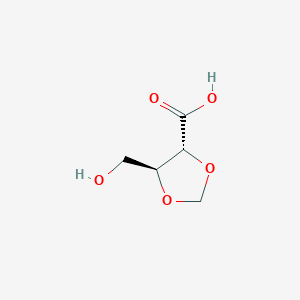
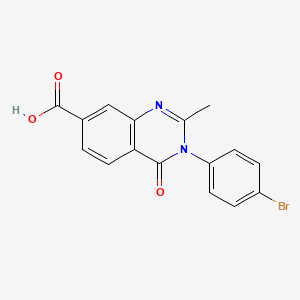
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
